N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide

Lipophilicity ADME Drug-likeness

Select this precise benzamide for kinase inhibitor programs. The 3-methoxyazetidine ring is not passive—it modulates JAK1/2 potency up to 10-fold versus des-methoxy analogues. An XLogP3 of 2.6 and 3 H-bond acceptors enable optimized oral drug-likeness and kinase hinge engagement. Use as a core scaffold for methoxyazetidine SAR, a negative control for 3-chloro analogue cytotoxicity, or a fragment library benchmark (TPSA 41.6 Ų).

Molecular Formula C17H18N2O2
Molecular Weight 282.343
CAS No. 2034490-73-6
Cat. No. B2815315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide
CAS2034490-73-6
Molecular FormulaC17H18N2O2
Molecular Weight282.343
Structural Identifiers
SMILESCOC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H18N2O2/c1-21-16-11-19(12-16)15-9-7-14(8-10-15)18-17(20)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,18,20)
InChIKeyMLZJIXIEPZGZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3-Methoxyazetidin-1-yl)phenyl]benzamide (CAS 2034490-73-6): Chemical Identity & Core Structural Features for Scientific Procurement


N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide is a synthetic benzamide derivative characterized by a 3-methoxyazetidine ring attached to the para‑position of the anilide phenyl group [1]. The compound has a molecular formula of C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol [1]. It belongs to the azetidinyl‑phenyl carboxamide class, a scaffold explored in kinase inhibitor and receptor modulator programs. The methoxyazetidine moiety imparts distinct electronic and steric properties compared to non‑substituted azetidine or pyrrolidine analogues, which may influence target binding and physicochemical behavior.

Why N-[4-(3-Methoxyazetidin-1-yl)phenyl]benzamide Cannot Be Replaced by Unsubstituted or Heterocycle‑Modified Benzamide Analogs in JAK‑Targeted Research


The methoxy group on the azetidine ring is not a passive spectator. In closely related azetidinyl‑phenyl carboxamide series, the presence and position of the 3‑methoxy substituent have been shown to modulate JAK1/2 inhibitory potency by up to 10‑fold compared with the des‑methoxy analogue [1]. The unsubstituted azetidine ring (lacking the methoxy group) or analogues where the azetidine is replaced by a pyrrolidine ring may exhibit altered conformational preferences and reduced hydrogen‑bond acceptor capacity, which can lead to significant shifts in selectivity profiles. Therefore, simply substituting the target compound with a generic “azetidinyl‑phenyl benzamide” without the 3‑methoxy group may compromise target engagement, selectivity, and reproducibility of published biological data.

Quantitative Differentiation Evidence for N-[4-(3-Methoxyazetidin-1-yl)phenyl]benzamide vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: Methoxyazetidine vs. Unsubstituted Phenyl Benzamide

The computed XLogP3 of the target compound is 2.6 [1]. The direct des‑methoxy analogue (N‑[4‑(azetidin‑1‑yl)phenyl]benzamide) is predicted to have an XLogP3 approximately 1.4–1.8 units lower, based on the contribution of the methoxy group estimated via standard fragment‑based methods. A higher lipophilicity within the optimal range (1–3) often correlates with improved membrane permeability and oral absorption, making the target compound a more suitable starting point for oral bioavailability optimization compared with the unsubstituted analogue.

Lipophilicity ADME Drug-likeness

Hydrogen Bond Acceptor Capacity: Methoxyazetidine vs. Pyrrolidine Analogues

The 3‑methoxyazetidine ring provides an additional hydrogen bond acceptor (HBA) oxygen atom absent in pyrrolidine‑based analogues (e.g., N‑[4‑(pyrrolidin‑1‑yl)phenyl]benzamide). The target compound has a topological polar surface area (TPSA) of 41.6 Ų [1] and three HBA centers. Pyrrolidine analogues typically have a TPSA of ~32 Ų and only two HBA centers. The extra HBA capacity can promote distinct interactions with kinase hinge regions, as evidenced by SAR studies in the azetidinyl‑phenyl carboxamide JAK inhibitor series where 3‑alkoxy‑substituted azetidines showed up to 10‑fold improvement in JAK1 IC₅₀ over their des‑alkoxy counterparts [2].

Medicinal Chemistry Target Engagement Selectivity

Rotatable Bond Flexibility: Methoxyazetidine vs. Adamantane‑Substituted Congener

The target compound has a rotatable bond count of 4 [1]. The adamantane‑1‑carboxamide analogue (N‑[4‑(3‑methoxyazetidin‑1‑yl)phenyl]adamantane‑1‑carboxamide, CAS 2034523‑68‑5) possesses a rigid adamantane cage, likely reducing the rotatable bond count to 3. Lower rotatable bond count is associated with improved oral bioavailability and higher likelihood of crystallinity, but an excessively low count can also limit solubility. The target compound resides in a balanced flexibility space that may be advantageous for maintaining both solubility and permeability.

Conformational Flexibility Crystal Packing Solubility

Electron‑Withdrawing Substituent Effect: Chloro‑Substituted Analog vs. Target Compound in Antiproliferative Screening

The 3‑chloro analogue (3‑chloro‑N‑(4‑(3‑methoxyazetidin‑1‑yl)phenyl)benzamide) has demonstrated significant cytotoxicity against breast cancer cells in preliminary studies, attributed to apoptosis induction and cell cycle arrest . In contrast, the target compound, lacking the electron‑withdrawing 3‑chloro substituent, is expected to exhibit a distinctly different activity profile, with reduced potency in the same antiproliferative assays. This orthogonal activity profile makes the target compound a superior negative control or selectivity probe when dissecting the contribution of the chloro substituent to cytotoxicity.

Anticancer Cytotoxicity Electron‑withdrawing group

High‑Value Application Scenarios for N-[4-(3-Methoxyazetidin-1-yl)phenyl]benzamide Based on Quantitative Differentiation


JAK1/2 Lead Optimization Campaigns Requiring Fine‑Tuned Lipophilicity

With an XLogP3 of 2.6, the compound sits in the oral drug‑likeness sweet spot. Medicinal chemists developing JAK inhibitors can use the target compound as a core scaffold to explore SAR around the methoxyazetidine ring, confident that its lipophilicity is already optimized for permeability without crossing into high‑logP territory associated with promiscuity and toxicity [1][2].

Kinase Selectivity Profiling Leveraging Enhanced HBA Capacity

The three hydrogen bond acceptors (vs. two in pyrrolidine analogues) create opportunities to engage kinase hinge residues with higher specificity. Researchers can deploy the compound in selectivity panels to identify kinases that form productive hydrogen bonds with the methoxy oxygen, guiding the design of next‑generation selective inhibitors [2].

Negative Control or Selectivity Probe in Chloro‑Benzamide Anticancer Studies

Because the target compound lacks the 3‑chloro substituent that drives cytotoxicity in the 3‑chloro analogue, it serves as an ideal negative control to confirm that observed antiproliferative effects are substituent‑dependent rather than scaffold‑mediated. This application is particularly valuable in mode‑of‑action studies where confounding scaffold effects must be ruled out .

Physicochemical Benchmarking for Azetidine‑Containing Fragment Libraries

The compound's balanced rotatable bond count (4) and TPSA (41.6 Ų) make it an excellent reference point for building fragment libraries. It can be used to benchmark new azetidine derivatives, ensuring that library members remain within favorable physicochemical space for CNS or oral drug programs [1].

Quote Request

Request a Quote for N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.